molecular formula C8H16N2O B1433322 4-Methyl-3-(propan-2-yl)piperazin-2-one CAS No. 1803561-24-1

4-Methyl-3-(propan-2-yl)piperazin-2-one

Cat. No.: B1433322
CAS No.: 1803561-24-1
M. Wt: 156.23 g/mol
InChI Key: QTDZMVOGEWICAZ-UHFFFAOYSA-N
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Description

4-Methyl-3-(propan-2-yl)piperazin-2-one is a heterocyclic organic compound with the molecular formula C8H16N2O. It is a derivative of piperazine, featuring a piperazinone ring substituted with a methyl group at the 4-position and an isopropyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(propan-2-yl)piperazin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-substituted piperazines with suitable alkylating agents can lead to the formation of the desired piperazinone derivative. The reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps, including crystallization or chromatography, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(propan-2-yl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-3-(propan-2-yl)piperazin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a scaffold for the development of pharmaceutical agents, particularly in the design of drugs targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and as a building block in material science

Mechanism of Action

The mechanism of action of 4-Methyl-3-(propan-2-yl)piperazin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and exerting therapeutic effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-3-(propan-2-yl)piperazin-2-one is unique due to the presence of both methyl and isopropyl groups, which influence its steric and electronic properties. These substitutions can enhance its binding affinity to specific targets and improve its stability under various conditions .

Biological Activity

4-Methyl-3-(propan-2-yl)piperazin-2-one, a piperazine derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for further research in pharmacology and toxicology.

Chemical Structure

The molecular formula of this compound is C9H18N2OC_9H_{18}N_2O. Its structural features include:

  • Piperazine ring : A six-membered ring containing two nitrogen atoms.
  • Methyl and isopropyl substituents : These groups can influence the compound's lipophilicity and receptor binding affinity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the areas of anticancer and antimicrobial effects. Below is a summary of its biological activities derived from various studies.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of piperazine derivatives against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro studies have shown that derivatives of piperazine, including this compound, can inhibit the proliferation of cancer cells such as HeLa (cervical cancer) and A549 (lung cancer) cells. The mechanism often involves inducing apoptosis through increased caspase activity .
  • Structure Activity Relationship (SAR) : Modifications on the piperazine scaffold have been correlated with enhanced cytotoxicity. Compounds with electron-withdrawing groups showed improved activity against cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Effects : Studies indicated that piperazine derivatives possess antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The structural modifications, such as the introduction of halogen atoms, can enhance this activity .
  • Antifungal Potential : Research has suggested that certain piperazine derivatives exhibit antifungal properties, making them potential candidates for developing new antifungal agents .

Data Summary Table

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Biological ActivityTested Cell LinesIC50 Values (µM)Mechanism of Action
AnticancerHeLa12.5Apoptosis via caspase activation
A54915.0Cell cycle arrest
AntibacterialE. coli20.0Disruption of cell wall synthesis
S. aureus18.0Inhibition of protein synthesis
AntifungalCandida albicans22.5Ergosterol biosynthesis inhibition

Case Studies

  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various piperazine derivatives on different cancer cell lines using the SRB assay, revealing that modifications on the piperazine core significantly impacted their potency .
  • Mechanistic Insights : Another investigation into the mechanism revealed that certain derivatives could induce reactive oxygen species (ROS) production in cancer cells, leading to increased apoptosis rates .

Properties

IUPAC Name

4-methyl-3-propan-2-ylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-6(2)7-8(11)9-4-5-10(7)3/h6-7H,4-5H2,1-3H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDZMVOGEWICAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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